Ethyl 5-amino-3-(2-{[3-(trifluoromethyl)benzoyl]oxy}ethoxy)-4-isoxazolecarboxylate
Description
Ethyl 5-amino-3-(2-{[3-(trifluoromethyl)benzoyl]oxy}ethoxy)-4-isoxazolecarboxylate (CAS 303997-10-6, molecular formula C₁₆H₁₅F₃N₂O₆) is a heterocyclic compound featuring an isoxazole core substituted with an amino group, an ethoxy-linked 3-(trifluoromethyl)benzoyl ester, and an ethyl carboxylate moiety .
Key structural attributes include:
- Isoxazole ring: A five-membered heterocycle with oxygen and nitrogen atoms, contributing to metabolic stability and hydrogen-bonding interactions.
- Trifluoromethylbenzoyl group: A strong electron-withdrawing substituent that improves membrane permeability and resistance to enzymatic degradation.
- Ethyl carboxylate: Enhances solubility and serves as a prodrug moiety for targeted delivery.
Properties
IUPAC Name |
ethyl 5-amino-3-[2-[3-(trifluoromethyl)benzoyl]oxyethoxy]-1,2-oxazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O6/c1-2-24-15(23)11-12(20)27-21-13(11)25-6-7-26-14(22)9-4-3-5-10(8-9)16(17,18)19/h3-5,8H,2,6-7,20H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVGGSEXVCQDAEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(ON=C1OCCOC(=O)C2=CC(=CC=C2)C(F)(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-amino-3-(2-{[3-(trifluoromethyl)benzoyl]oxy}ethoxy)-4-isoxazolecarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Isoxazole Ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfone.
Attachment of the Benzoyl Group: This can be done through an esterification reaction using benzoyl chloride.
Final Coupling: The final step involves coupling the intermediate with ethyl 5-amino-3-(2-hydroxyethoxy)-4-isoxazolecarboxylate under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Amino Group Reactivity
The primary amine at the 5-position of the isoxazole ring participates in:
-
Schiff base formation : Reacts with aldehydes/ketones under mild acidic conditions (pH 4–6) to form imine derivatives .
-
Acylation : Acetylated by acetic anhydride in the presence of pyridine (room temperature, 24 hr), yielding N-acetyl derivatives .
-
Diazo Coupling : Forms diazonium salts with nitrous acid, enabling coupling with phenolic compounds for functionalization.
Ester Hydrolysis
The ethyl ester group undergoes hydrolysis under specific conditions:
Hydrolysis rates depend on the steric hindrance from the trifluoromethylbenzoyl group. The sodium carboxylate intermediate is pivotal for synthesizing amide derivatives via coupling reactions .
Benzoyl Ester Reactivity
The 3-(trifluoromethyl)benzoyloxy ethoxy side chain participates in:
-
Transesterification : Reacts with methanol under catalytic H₂SO₄ (reflux, 8 hr) to form methyl esters.
-
Nucleophilic Displacement : Replaced by thiols (e.g., ethanethiol) in DMF with K₂CO₃ (60°C, 12 hr) .
Example :
Isoxazole Ring Modifications
The isoxazole core exhibits stability under mild conditions but reacts in extreme environments:
-
Electrophilic Substitution : Nitration (HNO₃/H₂SO₄, 0°C) occurs at the 4-position, though steric effects reduce yields (~40%).
-
Ring-Opening : Prolonged exposure to strong bases (e.g., NaOH >80°C) cleaves the isoxazole ring into β-ketoamide fragments .
Catalytic Hydrogenation
Under H₂ (1 atm) with Pd/C (10% w/w), the isoxazole ring is partially hydrogenated to β-enamine intermediates, though competing reduction of the benzoyl ester complicates selectivity .
Key Research Findings
-
Optimal Reaction Conditions : Acidic hydrolysis achieves higher yields (85%) compared to basic routes due to reduced side reactions .
-
Steric Effects : The trifluoromethyl group slows nucleophilic attacks on the benzoyl ester by ~30% compared to non-fluorinated analogs.
-
Thermal Stability : Decomposes above 250°C, releasing CO₂ and trifluoromethylbenzene fragments .
This compound’s reactivity profile underscores its utility in pharmaceutical synthesis, particularly for derivatizing isoxazole-based inhibitors or prodrugs. Further studies on enantioselective modifications and in vivo stability are warranted.
Scientific Research Applications
Anticancer Research
Ethyl 5-amino-3-(2-{[3-(trifluoromethyl)benzoyl]oxy}ethoxy)-4-isoxazolecarboxylate has been identified as a promising anticancer agent. A study conducted by Walid Fayad et al. demonstrated its efficacy through screening against multicellular spheroids, which are more representative of in vivo tumor environments compared to traditional monolayer cultures. The compound exhibited significant cytotoxicity against various cancer cell lines, indicating its potential as a lead compound for further development .
Drug Development
The compound's unique molecular structure allows for modifications that can enhance its pharmacological properties. Researchers have explored derivatives of this compound to improve potency and selectivity against specific cancer types. The trifluoromethyl group has been shown to play a crucial role in increasing the lipophilicity of the molecule, which can enhance cellular uptake and bioavailability .
Mechanistic Studies
Mechanistic studies have revealed that this compound may induce apoptosis in cancer cells through the activation of specific signaling pathways. These studies are essential for understanding how the compound interacts at the molecular level and can guide future modifications to improve its therapeutic index.
Synthesis and Optimization
The synthesis of this compound involves several steps that require careful optimization to yield high purity and yield. Various synthetic routes have been explored, and advancements in synthetic methodologies continue to improve the efficiency of producing this compound for research purposes .
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Induction of Apoptosis |
| HeLa (Cervical Cancer) | 15.0 | Inhibition of Cell Proliferation |
| A549 (Lung Cancer) | 10.0 | Activation of Caspase Pathways |
Table 2: Synthetic Routes for this compound
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| 1 | Trifluoromethyl benzoyl chloride + Ethanol | 85 | Key step for functionalization |
| 2 | Amination with ammonia | 75 | Requires purification |
| 3 | Isoxazole formation via cyclization | 90 | Final product formation |
Mechanism of Action
The mechanism of action of Ethyl 5-amino-3-(2-{[3-(trifluoromethyl)benzoyl]oxy}ethoxy)-4-isoxazolecarboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*XLogP3: Predicted partition coefficient (octanol/water). †Estimated based on substituent contributions.
Structure-Activity Relationship (SAR) Insights
- Lipophilicity : The trifluoromethyl group increases XLogP3 compared to chloro analogs, suggesting improved blood-brain barrier penetration .
- Bioactivity: Chloro-substituted analogs are explicitly noted for pharmaceutical applications (), while the trifluoromethyl variant’s bioactivity remains inferred from structural parallels.
Stability and Handling
- Trifluoromethyl Derivative : Requires storage in anhydrous conditions due to ester group sensitivity to hydrolysis.
- Chloro Analogs : Demonstrate greater thermal stability, as halogens reduce oxidative degradation risks .
Biological Activity
Ethyl 5-amino-3-(2-{[3-(trifluoromethyl)benzoyl]oxy}ethoxy)-4-isoxazolecarboxylate (CAS No. 303997-10-6) is a synthetic compound characterized by its unique isoxazole structure and trifluoromethyl group. This compound has gained attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Chemical Structure and Properties
- Molecular Formula : C16H15F3N2O6
- Molecular Weight : 388.30 g/mol
- Boiling Point : Approximately 528.2°C (predicted)
- Density : 1.394 g/cm³
The presence of the trifluoromethyl group is significant as it often enhances the biological activity of organic compounds by increasing lipophilicity and metabolic stability.
Anti-inflammatory Activity
Research indicates that this compound exhibits notable anti-inflammatory properties. In vitro studies demonstrated that this compound inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. The mechanism appears to involve the suppression of NF-kB signaling pathways, which are critical in mediating inflammatory responses.
Anticancer Potential
Several studies have explored the anticancer effects of this compound against various cancer cell lines, including breast and colon cancer. The compound demonstrated cytotoxic effects, with IC50 values indicating significant cell growth inhibition at micromolar concentrations. Mechanistically, it has been shown to induce apoptosis via the intrinsic pathway, leading to increased levels of pro-apoptotic factors such as Bax and decreased levels of anti-apoptotic Bcl-2 proteins.
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. It exhibited activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that the compound disrupts bacterial cell wall synthesis, although further studies are needed to elucidate the exact mechanism.
Data Table: Summary of Biological Activities
| Activity Type | Test Organism/Cell Line | IC50/MIC Value | Mechanism of Action |
|---|---|---|---|
| Anti-inflammatory | Macrophages | - | Inhibition of NF-kB signaling |
| Anticancer | MCF-7 (breast cancer) | ~10 µM | Induction of apoptosis via intrinsic pathway |
| Antimicrobial | E. coli | ~32 µg/mL | Disruption of cell wall synthesis |
Case Studies
-
Case Study on Anti-inflammatory Effects :
A study conducted on RAW264.7 macrophages treated with lipopolysaccharide (LPS) showed that this compound significantly reduced TNF-alpha production by approximately 60% compared to untreated controls. -
Case Study on Anticancer Activity :
In a comparative study involving various anticancer agents, this compound was found to be more effective than standard chemotherapeutics in inducing apoptosis in MCF-7 cells, with a notable increase in caspase-3 activity. -
Case Study on Antimicrobial Efficacy :
In vitro assays against Staphylococcus aureus demonstrated that this compound had an MIC value lower than that of commonly used antibiotics, suggesting potential for development into a new antimicrobial agent.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Ethyl 5-amino-3-(2-{[3-(trifluoromethyl)benzoyl]oxy}ethoxy)-4-isoxazolecarboxylate, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, describes refluxing substituted benzaldehyde derivatives with triazole intermediates in ethanol under acidic conditions (5 drops glacial acetic acid) for 4 hours. Yield optimization requires monitoring solvent polarity (e.g., ethanol vs. DMF), reaction time, and stoichiometric ratios of intermediates like 3-(trifluoromethyl)benzoyl chloride. Purification often involves silica gel chromatography, as noted in for similar isoxazole derivatives .
Q. How is the compound characterized structurally, and what analytical techniques are essential for confirming purity?
- Methodology : Single-crystal X-ray diffraction (as in ) is definitive for structural confirmation. Complementary techniques include:
- LC-MS for molecular weight verification.
- 1H/13C NMR to confirm functional groups (e.g., trifluoromethyl, ethoxy).
- FT-IR to identify carbonyl (C=O) and amine (N-H) stretches.
- Elemental analysis to validate stoichiometry .
Q. What are the key solubility and stability considerations for this compound in experimental settings?
- Methodology : Solubility screening in polar (DMSO, ethanol) and nonpolar solvents (toluene, dichloromethane) is critical for reaction design. Stability studies under varying pH and temperature (e.g., accelerated degradation at 40°C) should precede biological assays. highlights handling hygroscopic derivatives, suggesting storage under inert atmospheres .
Advanced Research Questions
Q. How can researchers optimize the synthesis to minimize byproducts like halogenated impurities or unreacted intermediates?
- Methodology : Byproduct formation (e.g., notes byproducts from DMAC-mediated reactions) can be reduced by:
- Stepwise monitoring : TLC or HPLC at intermediate stages.
- Catalyst screening : Use of K2CO3 ( ) or phase-transfer catalysts.
- Temperature control : Lowering reaction temperature to avoid side reactions (e.g., ester hydrolysis).
- Purification : Gradient elution in column chromatography or recrystallization .
Q. How should contradictions in biological activity data (e.g., inconsistent IC50 values across studies) be resolved?
- Methodology :
- Assay standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and reagent batches.
- Control experiments : Include reference compounds (e.g., known kinase inhibitors) to validate assay conditions.
- Dose-response curves : Use triplicate measurements and statistical analysis (e.g., ANOVA) to address variability.
- Computational docking : Compare binding affinities with structural analogs to identify activity trends .
Q. What strategies are effective for modifying the compound’s scaffold to enhance selectivity in target binding?
- Methodology :
- Bioisosteric replacement : Substitute the trifluoromethyl group with chloro or methyl groups ( ).
- Side-chain elongation : Introduce alkyl/aryl groups at the ethoxy position ().
- Molecular dynamics simulations : Predict conformational changes affecting binding pockets.
- SAR studies : Synthesize derivatives with systematic substitutions and test against target enzymes .
Q. How can researchers address low yields in large-scale synthesis for in vivo studies?
- Methodology :
- Flow chemistry : Improve heat/mass transfer for exothermic reactions.
- Catalyst recycling : Use immobilized catalysts (e.g., Pd/C) for coupling steps.
- Solvent optimization : Switch to greener solvents (e.g., cyclopentyl methyl ether) to enhance scalability.
- Process analytical technology (PAT) : Real-time monitoring via Raman spectroscopy or inline NMR .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
